4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride
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Overview
Description
4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride is a chemical compound with the molecular formula C14H23Cl2N3O. It is primarily used for research purposes and has applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with 3-(diethylamino)propylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps, such as recrystallization or chromatography, to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include nitro derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[3-(diethylamino)propyl]benzamide
- 3-amino-4-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride
- 4-amino-N-(2-(diethylamino)ethyl)benzamide sulfate
Uniqueness
4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a chloro substituent, and a diethylamino propyl chain makes it particularly versatile for various research applications .
Properties
Molecular Formula |
C14H23Cl2N3O |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide;hydrochloride |
InChI |
InChI=1S/C14H22ClN3O.ClH/c1-3-18(4-2)9-5-8-17-14(19)12-7-6-11(16)10-13(12)15;/h6-7,10H,3-5,8-9,16H2,1-2H3,(H,17,19);1H |
InChI Key |
BIHRTZVXEXFCPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=C(C=C(C=C1)N)Cl.Cl |
Origin of Product |
United States |
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